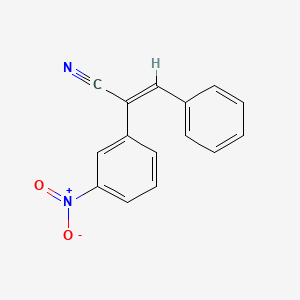![molecular formula C14H20Cl3NO B4155832 N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4155832.png)
N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride
Übersicht
Beschreibung
N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride: is a chemical compound that belongs to the class of substituted benzylamines It is characterized by the presence of a cyclohexanamine group attached to a benzyl moiety substituted with two chlorine atoms and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2-methoxybenzyl chloride and cyclohexanamine.
Reaction Conditions: The benzyl chloride is reacted with cyclohexanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration or crystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzyl chloride moiety can yield the corresponding benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Introduction of new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the methoxy and chloro substituents on the benzene ring can influence its binding affinity and specificity. The cyclohexanamine moiety may interact with hydrophobic pockets in the target protein, leading to modulation of its activity.
Vergleich Mit ähnlichen Verbindungen
- N-(3,5-dichloro-2-methoxybenzyl)amine
- N-(3,5-dichloro-2-methoxyphenyl)cyclohexanamine
- N-(3,5-dichloro-2-methoxybenzyl)methylamine
Uniqueness: N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclohexanamine and the substituted benzyl moiety distinguishes it from other similar compounds, potentially leading to unique applications in various fields.
Eigenschaften
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c1-18-14-10(7-11(15)8-13(14)16)9-17-12-5-3-2-4-6-12;/h7-8,12,17H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPXXGOOLNVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)CNC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methylphenyl)-4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4155752.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4155760.png)
![1-benzyl-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4155766.png)
![ethyl 4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4155771.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4155774.png)
![N-(4-butylphenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4155777.png)
![(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B4155782.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B4155786.png)

![(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B4155808.png)
![N-[(2,6-dichlorophenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B4155813.png)
![N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride](/img/structure/B4155817.png)
![N-[(3,5-dichloro-2-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B4155840.png)
amine hydrochloride](/img/structure/B4155852.png)
